4-{[2-Bromo-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride
Overview
Description
4-{[2-Bromo-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring, a brominated phenoxy group, and a tert-pentyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-Bromo-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride typically involves multiple steps. One common method starts with the bromination of 4-(tert-pentyl)phenol to obtain 2-bromo-4-(tert-pentyl)phenol. This intermediate is then reacted with piperidine in the presence of a suitable base, such as sodium hydride, to form the desired product. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-{[2-Bromo-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the piperidine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve heating in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azido derivatives, thiocyanate derivatives, and various substituted amines.
Oxidation Reactions: Products include quinones and other oxidized phenolic compounds.
Reduction Reactions: Products include dehalogenated compounds and modified piperidine derivatives.
Scientific Research Applications
4-{[2-Bromo-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand in receptor studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[2-Bromo-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The brominated phenoxy group and the piperidine ring are key structural features that contribute to its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-{[2-Chloro-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride
- 4-{[2-Fluoro-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride
- 4-{[2-Iodo-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride
Uniqueness
4-{[2-Bromo-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. Compared to its chloro, fluoro, and iodo analogs, the brominated compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
4-[[2-bromo-4-(2-methylbutan-2-yl)phenoxy]methyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BrNO.ClH/c1-4-17(2,3)14-5-6-16(15(18)11-14)20-12-13-7-9-19-10-8-13;/h5-6,11,13,19H,4,7-10,12H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCPVCNISPLQHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCC2CCNCC2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220031-10-6 | |
Record name | Piperidine, 4-[[2-bromo-4-(1,1-dimethylpropyl)phenoxy]methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220031-10-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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